molecular formula C5H4Cl2N2 B189475 3-Amino-2,6-dichloropyridine CAS No. 62476-56-6

3-Amino-2,6-dichloropyridine

Cat. No.: B189475
CAS No.: 62476-56-6
M. Wt: 163 g/mol
InChI Key: MJVZSRZTBDMYLX-UHFFFAOYSA-N
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Description

3-Amino-2,6-dichloropyridine: is a chlorinated pyridine derivative with the molecular formula C5H4Cl2N2 and a molecular weight of 163.00 g/mol 2,6-Dichloro-3-pyridinamine . This compound is characterized by the presence of two chlorine atoms and an amino group attached to a pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2,6-dichloropyridine can be synthesized through several methods. One common approach involves the chlorination of 3-aminopyridine, followed by purification through recrystallization from water . Another method includes the nitration of 2,6-dichloropyridine to form a nitro derivative, which is then reduced to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions using 3-aminopyridine as the starting material. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in solid form .

Properties

IUPAC Name

2,6-dichloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVZSRZTBDMYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211515
Record name 2,6-Dichloro-3-pyridylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62476-56-6
Record name 2,6-Dichloro-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62476-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3-pyridylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062476566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-3-pyridylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-3-pyridylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4 g of 2,6-dichloro-3-nitropyridine are added to a suspension of 8 g of reduced iron in 200 cm3 of a water/alcohol (50/50) solution containing 1.6 g of NH4Cl. The suspension is brought to reflux for 1 hour. The insoluble material is then removed by filtration. The filtrate is treated with 0.4 g of Na2SO3 and 0.4 g of NaH2PO2. The solution is adjusted to a pH of 8 and the alcohol is concentrated under reduced pressure until precipitation. The crystals corresponding to 3-amino-2,6- dichloropyridine are collected on a filter, washed with water and dried.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
8 g
Type
reactant
Reaction Step One
Name
water alcohol
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What does the research reveal about the interaction of 3-Amino-2,6-dichloropyridine with Mercury(I) ions?

A1: The research paper [] investigates the reactions of various aminopyridines, including this compound, with Mercury(I) nitrate and perchlorate. It demonstrates that this compound forms a stable adduct with Mercury(I) perchlorate (represented as 3c in the paper). While the exact structure of this adduct is not fully elucidated in this paper, vibrational spectroscopic analysis suggests the involvement of a four-bonded nitrogen atom. Interestingly, X-ray measurements on a similar adduct with 3-Aminopyridine (1b) reveal that the coordination with Mercury(I) occurs through the amino nitrogen, not the pyridine nitrogen. This information suggests that this compound likely interacts with Mercury(I) ions via its amino group.

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